molecular formula C5H5BrN2O B13078254 4-Bromo-2-methylpyrimidin-5-ol

4-Bromo-2-methylpyrimidin-5-ol

Cat. No.: B13078254
M. Wt: 189.01 g/mol
InChI Key: SECUUTVSFSBSGD-UHFFFAOYSA-N
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Description

4-Bromo-2-methylpyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C5H5BrN2O It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position, and a hydroxyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methylpyrimidin-5-ol typically involves the bromination of 2-methylpyrimidin-5-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methylpyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed:

    Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of carboxylated pyrimidines.

    Reduction: Formation of aminated or hydroxylated pyrimidines.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-methylpyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

4-bromo-2-methylpyrimidin-5-ol

InChI

InChI=1S/C5H5BrN2O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3

InChI Key

SECUUTVSFSBSGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)Br)O

Origin of Product

United States

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